3,5-dibromo-4-iodophenol physical and chemical properties
3,5-dibromo-4-iodophenol physical and chemical properties
An In-depth Technical Guide to 3,5-Dibromo-4-iodophenol for Advanced Research
Abstract
This guide provides a comprehensive technical overview of 3,5-dibromo-4-iodophenol, a tri-halogenated aromatic compound poised for significant utility in advanced chemical synthesis. While not a widely commercialized reagent, its unique structural features—namely the presence of three distinct halogen atoms on a phenol scaffold—present a compelling platform for researchers in medicinal chemistry and materials science. This document consolidates available data on analogous compounds to project the physicochemical properties, spectroscopic signatures, and chemical reactivity of the title compound. Particular emphasis is placed on its potential for regioselective functionalization via palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development. Detailed protocols for its synthesis, handling, and characterization are proposed, providing a foundational resource for scientists looking to leverage this versatile chemical building block.
Introduction: The Strategic Value of Polyhalogenated Phenols
In the landscape of drug discovery and organic synthesis, halogenated compounds play a pivotal role. The introduction of halogen atoms into a molecular structure can profoundly influence key pharmacological parameters, including lipophilicity, metabolic stability, and binding affinity.[1] Bromophenols, in particular, are a class of compounds frequently isolated from marine organisms and are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and antidiabetic properties.[1][2]
3,5-Dibromo-4-iodophenol emerges as a particularly strategic intermediate. It combines the acidic, directing hydroxyl group of a phenol with three halogen atoms that can serve as synthetic handles. Crucially, the differing reactivity of iodine and bromine in common synthetic transformations allows for a controlled, stepwise elaboration of the molecular scaffold. This guide aims to provide the foundational knowledge required to harness the synthetic potential of this unique molecule.
Compound Profile and Physicochemical Properties
Table 1: Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 3,5-Dibromo-4-iodophenol | - |
| CAS Number | 556038-75-6 | [3][4] |
| Molecular Formula | C₆H₃Br₂IO | [3][4] |
| Molecular Weight | 377.80 g/mol | [3][4] |
| InChI Key | LNUGCGTZSRCVPL-UHFFFAOYSA-N | [3] |
Table 2: Physical and Chemical Properties
| Property | Value / Predicted Value | Rationale & Causality | Source |
| Physical Form | Light Brown Solid | Typical for poly-halogenated aromatic compounds. | [3] |
| Melting Point | Predicted: >100 °C | The high molecular weight and potential for strong intermolecular interactions (halogen bonding, dipole-dipole) suggest a higher melting point than related di-halogenated phenols like 3,5-dibromophenol (81 °C) and 4-iodophenol (94 °C). | [5][6] |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate) | The large, hydrophobic halogen atoms dominate the molecule's character, reducing aqueous solubility despite the polar hydroxyl group. | - |
| pKa | Predicted: ~6.5 - 7.5 | The two strongly electron-withdrawing bromine atoms ortho to the hydroxyl group will significantly acidify the phenolic proton compared to phenol (~10.0) and even 3,5-dibromophenol (pKa 6.67). The para-iodo group has a lesser, but still acidifying, inductive effect. | [6] |
| LogP | Predicted: >3.5 | The presence of three heavy halogens dramatically increases lipophilicity. For comparison, the LogP of 3-bromo-4-iodophenol is ~3.37. | [7] |
| Storage | 0-5°C, under inert gas | Recommended for halogenated phenols to prevent potential degradation from light or oxidation. | [3] |
Proposed Synthesis and Purification
The most direct and logical route to 3,5-dibromo-4-iodophenol is the electrophilic iodination of the commercially available precursor, 3,5-dibromophenol. The phenol's hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. As the ortho positions (C2, C6) are sterically hindered by the bromine atoms and the hydroxyl group, the iodination is expected to occur selectively at the para position (C4).
Synthesis Principle: Electrophilic Aromatic Iodination
The reaction proceeds via the generation of an electrophilic iodine species (I⁺). A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃).[8][9] The oxidant converts I₂ into a more potent electrophile, which is then attacked by the electron-rich aromatic ring of 3,5-dibromophenol.
Detailed Experimental Protocol
This protocol is a proposed methodology based on established procedures for phenol iodination and should be optimized for scale and purity requirements.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromophenol (e.g., 10.0 g, 39.7 mmol). Dissolve the starting material in a suitable solvent such as methanol or a mixture of methanol and water (e.g., 100 mL).
-
Reagent Addition: Add molecular iodine (e.g., 10.6 g, 41.7 mmol, 1.05 equivalents) to the solution and stir until it is well-dispersed.
-
Initiation: In a separate vessel, prepare a solution of 30% hydrogen peroxide (e.g., 4.5 mL, 44.1 mmol, 1.1 equivalents). Add the H₂O₂ solution dropwise to the reaction mixture over 30 minutes at room temperature. An ice bath may be used to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the iodine disappears. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure 3,5-dibromo-4-iodophenol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,5-dibromo-4-iodophenol.
Spectroscopic Profile
Definitive structural confirmation relies on a combination of spectroscopic methods. Below is a predictive analysis of the key features expected for 3,5-dibromo-4-iodophenol.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | ~7.8-8.0 ppm (singlet, 2H)~5.0-6.0 ppm (broad singlet, 1H) | The two aromatic protons (H-2, H-6) are chemically equivalent due to molecular symmetry, resulting in a singlet. Their chemical shift is downfield due to the deshielding effects of the three halogen atoms. The phenolic proton signal is typically broad and its position is solvent-dependent. |
| ¹³C NMR | 4 signals total.~150-155 ppm (C-OH)~135-140 ppm (C-Br)~115-120 ppm (C-H)~90-95 ppm (C-I) | Due to symmetry, only four unique carbon environments exist. Quaternary carbons (C-OH, C-Br, C-I) will show lower intensity. The C-OH carbon is most deshielded by the oxygen. The carbon bearing iodine (C-I) is significantly shielded due to the "heavy atom effect," shifting it upfield.[10] |
| IR (Infrared) | 3200-3500 cm⁻¹ (broad)~3100 cm⁻¹ (weak)~1450 cm⁻¹ (medium)~1200 cm⁻¹ (strong) | Characteristic broad O-H stretch for a hydrogen-bonded phenol. Aromatic C-H stretch. Aromatic C=C ring stretch. Strong C-O stretch. |
| Mass Spec (EI) | M⁺ at m/z 378Isotopic pattern: M, M+2, M+4 | The molecular ion peak will appear at m/z 378 (for ⁷⁹Br, ¹²⁷I). The presence of two bromine atoms will create a characteristic triplet-like isotopic pattern with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks. |
Chemical Reactivity and Strategic Applications
The true synthetic power of 3,5-dibromo-4-iodophenol lies in the differential reactivity of its carbon-halogen bonds, which enables selective, sequential functionalization.
Principle: Regioselective Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the first and rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[11] The reactivity of this step follows a well-established trend: C-I > C-Br >> C-Cl .[12]
This reactivity hierarchy is the key to synthetic control. By carefully selecting the reaction conditions (catalyst, base, temperature), one can selectively activate the C-I bond for coupling while leaving the two C-Br bonds untouched. This allows for the introduction of a first point of diversity at the C4 position. The resulting 4-aryl-3,5-dibromophenol product can then be subjected to a second coupling reaction under more forcing conditions to react at the C-Br positions.
Strategic Workflow for Sequential Functionalization
This molecule is an ideal scaffold for building libraries of complex bi-aryl or hetero-aryl structures, which are common motifs in pharmaceuticals.
Caption: Sequential functionalization strategy for 3,5-dibromo-4-iodophenol.
This strategy allows for the creation of three distinct points of molecular diversity from a single starting scaffold, making it an incredibly efficient tool for generating compound libraries for screening in drug discovery programs.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,5-dibromo-4-iodophenol is not widely published, data from structurally similar compounds like 4-iodophenol, 3,5-dibromophenol, and other brominated iodophenols provide a strong basis for assessing its hazards.[5][14][15]
Expected Hazards:
-
Acute Toxicity: Harmful if swallowed.[15]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[5][14]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Weighing: Handle the solid powder carefully to minimize dust generation.
-
Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional and local regulations.
Conclusion
3,5-Dibromo-4-iodophenol represents a powerful, albeit underutilized, chemical scaffold for synthetic and medicinal chemists. Its tri-halogenated structure provides a platform for creating significant molecular complexity from a single starting material. The predictable, regioselective reactivity of the C-I bond over the C-Br bonds in palladium-catalyzed cross-coupling reactions is its most valuable asset, enabling controlled, stepwise synthesis of novel compounds. By understanding its projected properties, synthesis, and reactivity as outlined in this guide, researchers can confidently incorporate this versatile building block into their programs to accelerate the discovery of new medicines and materials.
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